molecular formula C13H19N B13223631 4-Benzyl-2-methylpiperidine

4-Benzyl-2-methylpiperidine

Katalognummer: B13223631
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: OFGKRESMPJWYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-2-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a benzyl group attached to the fourth position and a methyl group at the second position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-benzylpyridine with methylating agents under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Benzyl-2-methylpiperidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-methylpiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter release, enzyme inhibition, or receptor activation, depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4-Benzylpiperidine: Similar structure but lacks the methyl group at the second position.

    2-Methylpiperidine: Lacks the benzyl group at the fourth position.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 4-Benzyl-2-methylpiperidine’s unique combination of benzyl and methyl groups provides distinct chemical properties, making it valuable for specific research applications. Its structural features allow for diverse chemical reactions and interactions, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

4-benzyl-2-methylpiperidine

InChI

InChI=1S/C13H19N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI-Schlüssel

OFGKRESMPJWYJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.